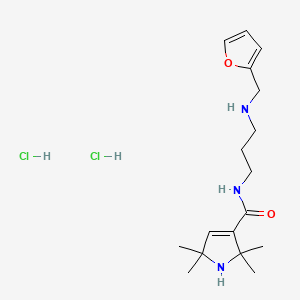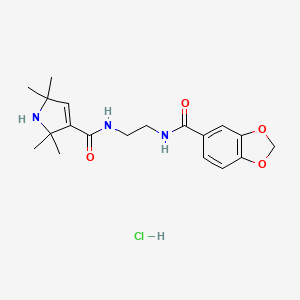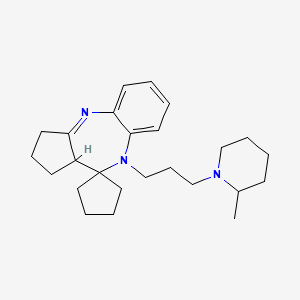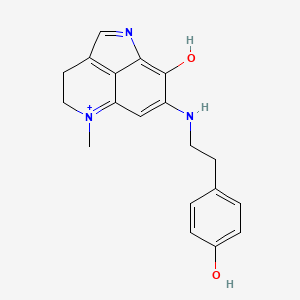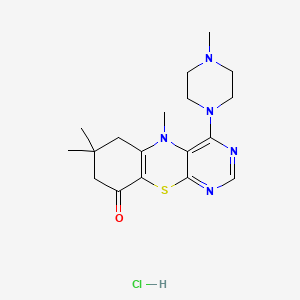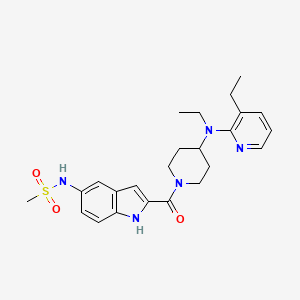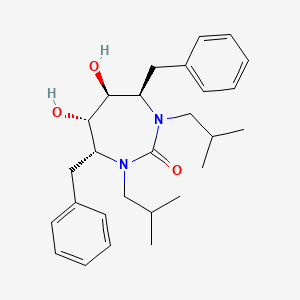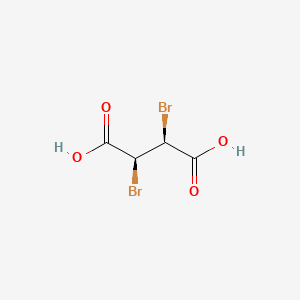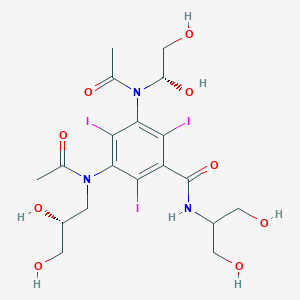
Bromide ion Br-76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The bromide ion Br-76 is a radioactive isotope of bromine, which is a member of the halogen group in the periodic table. Bromine is a volatile red-brown liquid at room temperature that evaporates readily to form a similarly colored vapor . The this compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bromide ions typically involves the dissociation of bromide salts in water. For instance, sodium bromide (NaBr) dissociates in water to form sodium ions (Na+) and bromide ions (Br-) . The bromide ion Br-76 can be produced through neutron activation of bromine-75 in a nuclear reactor .
Industrial Production Methods
Industrial production of bromide ions often involves the extraction of bromine from seawater or brine wells. The bromine is then converted to bromide ions through chemical reactions. One common method is the reaction of bromine with hydrogen gas to produce hydrogen bromide, which dissociates in water to form bromide ions .
Chemical Reactions Analysis
Types of Reactions
Bromide ions undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br2) by strong oxidizing agents such as chlorine or ozone.
Reduction: Bromine can be reduced back to bromide ions by reducing agents like sulfur dioxide.
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in organic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, ozone
Reducing Agents: Sulfur dioxide
Major Products
Oxidation: Bromine (Br2)
Reduction: Bromide ions (Br-)
Substitution: Various organic bromides
Scientific Research Applications
Bromide ions, including Br-76, have numerous applications in scientific research:
Mechanism of Action
The bromide ion exerts its effects primarily through its ability to participate in redox reactions and nucleophilic substitution reactions. In biological systems, bromide ions can affect ion transport and membrane permeability by interacting with ion channels and transporters . The radioactive properties of Br-76 make it useful in diagnostic imaging, where it emits radiation that can be detected by imaging equipment .
Comparison with Similar Compounds
Similar Compounds
- Chloride ion (Cl-)
- Fluoride ion (F-)
- Iodide ion (I-)
Comparison
- Reactivity : Bromide ions are more reactive than chloride and fluoride ions but less reactive than iodide ions .
- Applications : While all halide ions have applications in chemistry and industry, bromide ions are particularly valuable in radiotherapy and diagnostic imaging due to the radioactive properties of certain isotopes like Br-76 .
- Solubility : Bromide ions are highly soluble in water, similar to chloride and iodide ions, but more soluble than fluoride ions .
Properties
CAS No. |
169959-51-7 |
|---|---|
Molecular Formula |
Br- |
Molecular Weight |
75.9245 g/mol |
IUPAC Name |
bromine-76(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-4 |
InChI Key |
CPELXLSAUQHCOX-AHCXROLUSA-M |
Isomeric SMILES |
[76Br-] |
Canonical SMILES |
[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)
